molecular formula C9H9BrO4 B14235885 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- CAS No. 383179-83-7

2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl-

Cat. No.: B14235885
CAS No.: 383179-83-7
M. Wt: 261.07 g/mol
InChI Key: VIXVABNGNPRFBC-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their cytotoxic properties

Preparation Methods

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- typically involves the bromination of 2,5-dimethoxy-6-methyl-1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can participate in further chemical transformations.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities and reactivities.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key players in the apoptotic pathway .

Comparison with Similar Compounds

2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- can be compared with other benzoquinones such as:

These comparisons highlight the unique structural features of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- and its potential advantages in various applications.

Properties

CAS No.

383179-83-7

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-bromo-3,5-dimethoxy-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H9BrO4/c1-4-6(11)5(10)9(14-3)7(12)8(4)13-2/h1-3H3

InChI Key

VIXVABNGNPRFBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Br)OC)OC

Origin of Product

United States

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